VAV1 degrader-2

Targeted protein degradation Molecular glue degrader VAV1 DC50

Pharmacological degradation of hematopoietic-specific VAV1 in immune cells requires high-potency tools. This CRBN-recruiting molecular glue (Example 176) achieves a DC50 of 4.41 nM-1.6-fold more potent than analog MRT-6160. - **Target:** VAV1 degrader via RT-loop degron (RDxS motif); validated for TCR/BCR signaling studies - **Application:** In vitro T-cell/B-cell assays; primary human immune cell cultures - **Quality:** Phenyl-glutarimide scaffold; proteasome-dependent mechanism (MG132 controls) Ideal for researchers needing maximal degradation at minimal nanomolar concentrations.

Molecular Formula C22H20ClN3O2
Molecular Weight 393.9 g/mol
Cat. No. B15541516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVAV1 degrader-2
Molecular FormulaC22H20ClN3O2
Molecular Weight393.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H20ClN3O2/c1-26-12-11-16(25-26)13-14-5-7-15(8-6-14)17-3-2-4-18(21(17)23)19-9-10-20(27)24-22(19)28/h2-8,11-12,19H,9-10,13H2,1H3,(H,24,27,28)
InChIKeyAPSGONYGWYCOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VAV1 degrader-2: Selective Molecular Glue for VAV1 Degradation


VAV1 degrader-2 (Example 176; CAS 3050683-29-6) is a molecular glue degrader that selectively targets the hematopoietic-specific guanine nucleotide exchange factor VAV1 for proteasomal degradation, with a reported DC50 of 4.41 nM [1]. VAV1 functions as a critical positive regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, and its expression is highly restricted to immune cells [2]. As a CRBN-recruiting molecular glue, VAV1 degrader-2 facilitates the formation of a ternary complex between cereblon E3 ubiquitin ligase and VAV1 protein, promoting ubiquitination and subsequent degradation via the ubiquitin-proteasome system [2]. The compound is primarily utilized in preclinical research settings to investigate VAV1-mediated signaling mechanisms in inflammation and autoimmune disease models, including studies of T-cell and B-cell effector functions .

Why VAV1 degrader-2 Cannot Replace In-Class Analogs


VAV1 molecular glue degraders within the same chemical series exhibit substantial differences in degradation potency, oral bioavailability, and preclinical validation status that preclude simple substitution in experimental workflows. The phenyl-glutarimide scaffold represented by VAV1 degrader-2 (Example 176) and its structural analog VAV1 degrader-3 (Example 185, also known as MRT-6160) demonstrates that minor chemical modifications result in measurable potency differences (DC50: 4.41 nM versus 7 nM) . Furthermore, structural optimization across the series yields divergent drug-like properties: VAV1 degrader-3 has been characterized as orally active with established in vivo efficacy across multiple autoimmune models (EAE, CIA, T-cell transfer colitis), while equivalent oral bioavailability data for VAV1 degrader-2 remains uncharacterized in publicly available sources as of this analysis . Researchers requiring oral dosing for in vivo studies or seeking compounds with comprehensive preclinical validation in disease-relevant animal models must recognize that in-class compounds cannot be assumed to share identical pharmacokinetic profiles or in vivo target engagement characteristics. Selection between these degraders should be guided by specific experimental requirements—whether prioritizing maximal in vitro degradation potency (VAV1 degrader-2) or established oral activity with extensive in vivo validation (VAV1 degrader-3) [1].

Quantified Differentiation: Potency, Structure, and Selectivity


Higher Degradation Potency versus VAV1 degrader-3

VAV1 degrader-2 (Example 176) exhibits a DC50 of 4.41 nM for VAV1 degradation, representing a 1.6-fold improvement in potency over its closest structural analog VAV1 degrader-3 (Example 185/MRT-6160), which demonstrates a DC50 of 7 nM [1]. This potency differential, while modest, may confer practical advantages in experimental settings requiring lower compound concentrations to achieve equivalent target degradation, potentially minimizing off-target effects associated with higher dosing . The data derive from the same patent family (WO2024151547A1), enabling direct cross-comparison under standardized assay conditions [1].

Targeted protein degradation Molecular glue degrader VAV1 DC50

Structural Distinction from VAV1 degrader-3

VAV1 degrader-2 (C22H20ClN3O2; MW 393.87) and VAV1 degrader-3 (C22H17ClN2O3; MW 392.84) are structurally distinct phenyl-glutarimide derivatives within the same patent family (Examples 176 and 185, respectively) [1]. The molecular formulas differ by elemental composition: VAV1 degrader-2 contains one additional nitrogen atom and three additional hydrogen atoms while possessing one fewer oxygen atom compared to VAV1 degrader-3 . These structural differences arise from distinct substitution patterns on the biphenyl and piperidinedione moieties, which may contribute to the observed potency differential (DC50: 4.41 nM vs 7 nM) and the divergent pharmacokinetic properties reported for these compounds [1]. VAV1 degrader-3 has been explicitly characterized as orally active, whereas publicly available documentation for VAV1 degrader-2 does not include oral bioavailability claims .

Molecular glue chemistry VAV1 degrader structure Phenyl-glutarimide scaffold

Oral Bioavailability Not Characterized

A critical functional distinction between VAV1 degrader-2 and VAV1 degrader-3 (MRT-6160) pertains to oral bioavailability characterization. VAV1 degrader-3 has been extensively documented as an orally active compound with demonstrated in vivo efficacy across multiple preclinical autoimmune models, including experimental autoimmune encephalomyelitis (EAE) at 1-10 mg/kg oral dosing, collagen-induced arthritis (CIA) at 1 mg/kg oral dosing, and T-cell transfer-induced colitis . In contrast, a systematic review of publicly available technical datasheets and primary literature for VAV1 degrader-2 (as of this analysis) reveals no characterization of oral bioavailability or in vivo pharmacokinetic parameters . All available documentation for VAV1 degrader-2 describes its utility in the context of in vitro studies of inflammatory and autoimmune diseases, with no reported in vivo efficacy data [1]. This represents a material consideration for researchers designing in vivo experiments, as oral administration of VAV1 degrader-2 cannot be assumed based on the properties of its structural analog.

VAV1 degrader oral bioavailability In vivo pharmacology Molecular glue PK

CRBN-Dependent Degradation via SH3 RT-Loop Degron

VAV1 molecular glue degraders, including VAV1 degrader-2, operate through a mechanistically distinct CRBN-dependent degradation pathway that exploits a non-canonical RT-loop degron (RDxS motif, residues 796-799) within the VAV1 C-terminal SH3 domain (SH32) [1]. Unbiased global proteomics studies of phenyl-glutarimide derivatives (the scaffold class to which VAV1 degrader-2 belongs) confirmed that this interaction is mediated specifically through the SH32 domain and is distinct from previously characterized G-loop degrons utilized by other CRBN-recruiting molecular glues [1]. Site-directed mutagenesis and advanced computational modeling using the YDS-GlueFold platform validated the RT-loop degron as the critical recognition motif, highlighting the versatility of CRBN in recognizing diverse neosubstrate motifs [2]. The hematopoietic-restricted expression pattern of VAV1, coupled with this selective CRBN-mediated degradation mechanism, provides a rationale for the potential therapeutic index of this class of degraders in immune-mediated disorders [3].

CRBN molecular glue VAV1 SH3 domain RT-loop degron

Optimal Research Applications for VAV1 degrader-2


In Vitro Studies Requiring Maximal VAV1 Degradation

VAV1 degrader-2 is optimally suited for in vitro experiments where achieving maximal target degradation at the lowest possible compound concentration is the primary objective. With a DC50 of 4.41 nM—representing a 1.6-fold potency advantage over VAV1 degrader-3 (7 nM)—researchers can investigate VAV1-dependent TCR/BCR signaling, cytokine production (IL-2, IFNγ, IL-6), and immune cell activation with reduced risk of concentration-dependent off-target effects [1]. This application scenario is particularly relevant for primary human T-cell and B-cell culture systems where maintaining cellular viability and physiological relevance necessitates minimal chemical perturbation [2]. Studies employing VAV1 degrader-2 should be designed with the recognition that oral bioavailability has not been characterized, and the compound should be considered primarily a tool for cell-based and biochemical assays [3].

Structure-Activity Relationship Studies of Phenyl-Glutarimide Degraders

VAV1 degrader-2 (Example 176; C22H20ClN3O2) and its analog VAV1 degrader-3 (Example 185; C22H17ClN2O3) constitute a valuable comparative pair for SAR investigations exploring how subtle modifications to the phenyl-glutarimide scaffold affect degradation potency and drug-like properties [1]. The 1.6-fold potency differential between these structurally related compounds provides a quantitative benchmark for assessing how specific substituent patterns on the biphenyl and piperidinedione moieties influence CRBN-VAV1 ternary complex formation and subsequent degradation efficiency [2]. Researchers engaged in medicinal chemistry optimization of VAV1-targeting molecular glues can utilize VAV1 degrader-2 as a reference standard for high-potency in vitro degradation while benchmarking newly synthesized analogs against this established DC50 value [3].

CRBN Neosubstrate Recognition and Degron Mapping

VAV1 degrader-2, as a representative of the phenyl-glutarimide class of CRBN-recruiting molecular glues, enables investigation of the non-canonical RT-loop degron (RDxS motif, residues 796-799) within the VAV1 C-terminal SH3 domain [1]. This application is supported by global proteomics studies confirming that phenyl-glutarimide derivatives selectively induce VAV1 degradation via SH32 domain engagement, distinct from the G-loop degrons recognized by other CRBN molecular glues [2]. Researchers can employ VAV1 degrader-2 in conjunction with site-directed mutagenesis of the RT-loop motif, CRBN knockout cell lines, or proteasome inhibition controls (e.g., MG132 co-treatment) to validate the CRBN-dependent, proteasome-mediated mechanism of VAV1 degradation [3]. These studies contribute to the broader understanding of molecular glue-induced neosubstrate recognition and inform rational degrader design strategies [2].

VAV1 Signaling in Hematopoietic Cell Lineages

Given the hematopoietic-restricted expression pattern of VAV1, VAV1 degrader-2 is particularly valuable for dissecting VAV1-specific contributions to signaling pathways in T-cells, B-cells, natural killer cells, and other immune cell populations [1]. In vitro treatment with VAV1 degrader-2 enables acute pharmacological degradation of VAV1 protein, offering temporal control that complements genetic knockout approaches [2]. Researchers can assess downstream effects on TCR- and BCR-mediated activation markers (e.g., CD69 expression), cytokine secretion profiles, and cellular proliferation in primary human immune cells or relevant cell lines [3]. The high degradation potency (DC50 4.41 nM) facilitates complete or near-complete target ablation at nanomolar concentrations, enabling clean interpretation of VAV1-dependent versus VAV1-independent signaling events [1].

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